N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a synthetic organic compound known for its structural complexity and potential applications in various fields, including chemistry, biology, and medicine. The molecule features multiple functional groups, such as benzyl, dioxo, and dihydrobenzothienopyrimidinyl moieties, which contribute to its unique properties.
Properties
CAS No. |
902449-98-3 |
|---|---|
Molecular Formula |
C26H21N3O3S |
Molecular Weight |
455.53 |
IUPAC Name |
N-benzyl-2-(3-benzyl-2,4-dioxo-[1]benzothiolo[3,2-d]pyrimidin-1-yl)acetamide |
InChI |
InChI=1S/C26H21N3O3S/c30-22(27-15-18-9-3-1-4-10-18)17-28-23-20-13-7-8-14-21(20)33-24(23)25(31)29(26(28)32)16-19-11-5-2-6-12-19/h1-14H,15-17H2,(H,27,30) |
InChI Key |
IHEZFVKMFFYHNU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C3=C(C(=O)N(C2=O)CC4=CC=CC=C4)SC5=CC=CC=C53 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Method 1: One approach involves the condensation of a benzylamine derivative with an appropriate diketone to form an intermediate, which then undergoes cyclization and subsequent modifications to yield the final product.
Method 2: Alternatively, a multi-step synthesis starting from benzothiophene derivatives can be employed, involving functional group transformations and selective protection/deprotection steps to achieve the desired compound.
Industrial Production Methods
Industrial production of N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically relies on scalable synthetic routes that ensure high yield and purity. Key considerations include optimizing reaction conditions to minimize by-products and implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl and dioxo moieties, leading to the formation of oxides and quinones.
Reduction: Reduction reactions can target the dioxo groups, potentially converting them into dihydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and benzothienopyrimidine rings, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide, followed by substitution with nucleophiles such as amines or thiols.
Major Products Formed
Oxidation Products: Benzyl oxides, quinones.
Reduction Products: Dihydroxy derivatives.
Substitution Products: Halogenated compounds, various benzothienopyrimidine derivatives with substituted benzyl groups.
Scientific Research Applications
Structural Overview
The compound features a benzothieno-pyrimidine core with a benzyl substituent and an acetamide functional group. Its molecular formula is with a molecular weight of approximately 454.53 g/mol. The presence of the 2,4-dioxo group is significant for its potential biological activity.
Medicinal Chemistry Applications
- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. The unique arrangement of functional groups may interact with specific biological pathways involved in cancer cell proliferation and apoptosis.
- Antimicrobial Properties : Research has shown that derivatives of benzothieno-pyrimidines possess antimicrobial activities against various bacterial strains. The ability to modify the benzyl and acetamide groups may enhance these properties.
- Anti-inflammatory Effects : Some studies suggest that this compound may have anti-inflammatory effects, making it a candidate for the development of new therapeutic agents for inflammatory diseases.
Case Studies
Several studies have highlighted the therapeutic potential of similar compounds:
- A study published in Medicinal Chemistry examined the structure-activity relationship (SAR) of benzothieno-pyrimidines and found that modifications to the benzyl group significantly enhanced anticancer activity in vitro .
- Another research article focused on the synthesis and biological evaluation of related compounds demonstrated promising results against Gram-positive bacteria .
Synthetic Methodologies
The synthesis of N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multi-step synthetic pathways. Common methods include:
- Condensation Reactions : Utilizing condensation reactions between appropriate precursors to form the benzothieno-pyrimidine scaffold.
- Functional Group Modifications : Post-synthetic modifications to introduce various substituents on the benzyl and acetamide moieties to enhance biological activity.
Mechanism of Action
The mechanism by which N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide exerts its effects typically involves interactions with molecular targets such as enzymes or receptors. These interactions often lead to the inhibition or modulation of specific biochemical pathways, influencing cellular functions and processes.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1-yl)acetamide
N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Uniqueness
N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide stands out due to its intricate molecular structure, which allows for diverse chemical modifications and functionalization. This versatility makes it particularly valuable in scientific research and industrial applications, offering unique properties not typically found in simpler analogs.
Biological Activity
N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships.
Chemical Structure and Properties
The compound's chemical structure is characterized by a benzothieno-pyrimidine core featuring a benzyl group and an acetamide moiety. Its molecular formula is , with a molecular weight of 485.5 g/mol. The presence of the 2,4-dioxo group is particularly noteworthy as it may contribute significantly to the compound's biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C27H23N3O6 |
| Molecular Weight | 485.5 g/mol |
| IUPAC Name | 2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide |
| InChI Key | DWBQCZHZDJGOII-UHFFFAOYSA-N |
The biological activity of N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions may lead to modulation of various biochemical pathways that are crucial for therapeutic effects.
Anticonvulsant Activity
Research has indicated that derivatives of N-benzyl compounds exhibit significant anticonvulsant properties. For instance, studies on related compounds have shown that certain N-benzyl substitutions can enhance anticonvulsant efficacy. The structure-activity relationship (SAR) suggests that modifications at specific positions can lead to improved potency against seizures. For example, derivatives with oxygen substituents have demonstrated potent activities with effective doses comparable to established anticonvulsants like phenytoin .
Anticancer Activity
The anticancer potential of N-benzyl compounds has also been explored. In particular, studies have shown that certain derivatives can inhibit cancer cell proliferation effectively. For instance, in engineered cell lines expressing active Src kinase, compounds similar to N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydrobenzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide exhibited GI50 values indicating their capacity to inhibit cell growth . This suggests that the compound may act through pathways involving Src kinase inhibition or other mechanisms contributing to anticancer effects.
Case Studies and Research Findings
A number of studies have documented the biological activities associated with this class of compounds:
- Src Kinase Inhibition : A study evaluated various N-benzyl substituted acetamides for their Src kinase inhibitory activities. The most potent compound exhibited GI50 values of 1.34 µM in NIH3T3/c-Src527F cells .
- Antioxidant Activity : Related compounds have shown significant antioxidant capabilities in various assays. For example, certain derivatives demonstrated high radical scavenging activity against DPPH radicals .
Q & A
Q. What are the key synthetic pathways for N-benzyl-2-(3-benzyl-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide?
The synthesis typically involves multi-step organic reactions, starting with the formation of the benzothieno[3,2-d]pyrimidine core. Key steps include:
- Cyclocondensation : Reaction of substituted benzothiophene precursors with urea or thiourea derivatives under reflux in solvents like DMF or DMSO .
- N-Benzylation : Alkylation of the pyrimidine nitrogen using benzyl halides in the presence of a base (e.g., K₂CO₃) .
- Acetamide Coupling : Introduction of the acetamide group via nucleophilic substitution or amide bond formation using chloroacetyl chloride and benzylamine .
Critical Parameters : Temperature control (±5°C) and solvent purity are essential to avoid side reactions like over-alkylation .
Q. How is the compound characterized to confirm structural integrity?
Characterization employs:
- NMR Spectroscopy : H and C NMR to verify benzyl, acetamide, and heterocyclic proton environments .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ ion at m/z 457.12) .
- X-ray Crystallography : For unambiguous confirmation of the fused benzothieno-pyrimidine system (if single crystals are obtainable) .
Q. What are the common chemical reactions this compound undergoes?
- Hydrolysis : The acetamide group can hydrolyze under acidic or basic conditions to form carboxylic acid derivatives .
- Electrophilic Substitution : The benzothieno ring undergoes halogenation (e.g., bromination) at the 5-position .
- Reduction : The dioxo groups in the pyrimidine ring may be selectively reduced to diols using NaBH₄ .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
Methodology :
- Systematic Substitution : Modify substituents on the benzyl or acetamide groups (e.g., electron-withdrawing vs. donating groups) and screen for activity changes .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or ELISA .
- Data Correlation : Use QSAR models to link structural features (e.g., logP, polar surface area) with activity trends .
Q. Example Table of Analogs and Activities
| Compound Modification | Biological Activity (IC₅₀) | Key Structural Feature |
|---|---|---|
| 6-Fluoro substitution | 12 nM (Anticancer) | Fluorinated pyrido-pyrimidine |
| 4-Methoxybenzyl group | 45 nM (Antimicrobial) | Electron-donating substituent |
| Chlorinated acetamide | 28 nM (Antiviral) | Increased lipophilicity |
| Data adapted from structural analogs in . |
Q. How to resolve contradictions in biological data between in vitro and in vivo models?
- Pharmacokinetic Profiling : Measure solubility, plasma protein binding, and metabolic stability (e.g., liver microsomes) to identify bioavailability issues .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may explain efficacy gaps .
- Dose Optimization : Adjust dosing regimens in animal models to match in vitro effective concentrations .
Q. What experimental strategies are recommended for studying the compound’s mechanism of action?
- Target Engagement Assays : Use thermal shift assays (TSA) to identify binding proteins .
- CRISPR Screening : Genome-wide knockout libraries to pinpoint pathways sensitive to the compound .
- Molecular Dynamics (MD) : Simulate interactions with proposed targets (e.g., DNA topoisomerase II) to predict binding modes .
Q. How to address synthetic challenges in scaling up production for preclinical studies?
- Flow Chemistry : Optimize exothermic steps (e.g., cyclocondensation) in continuous reactors for better heat control .
- Green Solvent Alternatives : Replace DMF with cyclopentyl methyl ether (CPME) to improve safety and reduce waste .
- Quality Control : Implement in-line PAT (Process Analytical Technology) to monitor reaction progress and impurity profiles .
Methodological Considerations
Q. What are best practices for validating biological activity in heterogeneous assay systems?
- Orthogonal Assays : Confirm hits using both cell-free (e.g., enzyme inhibition) and cell-based (e.g., proliferation) assays .
- Counter-Screening : Test against related off-targets (e.g., other kinases) to assess selectivity .
- Statistical Rigor : Use ≥3 biological replicates and apply Benjamini-Hochberg correction for high-throughput data .
Q. How to design experiments comparing this compound to existing clinical candidates?
- Head-to-Head Testing : Compare potency, selectivity, and toxicity profiles in parallel assays .
- Resistance Studies : Generate resistant cell lines via prolonged exposure to identify escape mechanisms .
- Combo Therapies : Test synergies with standard-of-care drugs (e.g., cisplatin in cancer models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
